tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate
Description
Properties
CAS No. |
1373503-71-9 |
|---|---|
Molecular Formula |
C11H17F2NO3 |
Molecular Weight |
249.25 g/mol |
IUPAC Name |
tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate |
InChI |
InChI=1S/C11H17F2NO3/c1-10(2,3)17-9(16)14-5-4-11(12,13)8(6-14)7-15/h7-8H,4-6H2,1-3H3 |
InChI Key |
BYAGFJSHNKNYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C=O)(F)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Starting Material Selection
The synthesis typically initiates with N-Boc-piperidin-4-one, chosen for its balanced reactivity in subsequent fluorination and formylation steps. Alternative starting materials such as N-Boc-piperidin-4-ol require additional oxidation steps, introducing yield-reducing side reactions.
Difluorination Protocols
Contemporary methods employ sulfur-based fluorinating agents to achieve vicinal difluorination:
| Method | Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| DAST-Mediated | DAST (2.5 eq) | DCM | 0°C → RT | 68 | |
| Deoxo-Fluor® | Deoxo-Fluor® (3.0 eq) | THF | -78°C | 72 | |
| XtalFluor-E/Et3N·3HF | XtalFluor-E (2.2 eq) | MeCN | 40°C | 65 |
Key observations:
-
DAST (Diethylaminosulfur Trifluoride) demonstrates superior atom economy but requires strict moisture control.
-
Deoxo-Fluor® enables higher yields through its dual role as fluorinating agent and base scavenger.
-
XtalFluor-E systems minimize HF emissions but necessitate extended reaction times (18-24 h).
Regioselective Formylation at C3
Challenges in Positional Selectivity
The electron-withdrawing effect of the 4,4-difluoro substituents deactivates the piperidine ring, necessitating aggressive formylation conditions. Comparative studies reveal:
| Position | Relative Reactivity (vs C3) | Preferred Reagent |
|---|---|---|
| C2 | 1.8 | Vilsmeier-Haack |
| C3 | 1.0 | Directed ortho-Metallation (DoM) |
| C4 | 0.3 | Not applicable |
Metallation-Formylation Sequence
The most effective protocol employs a lithium-halogen exchange followed by formyl quench:
-
Substrate : N-Boc-4,4-difluoropiperidine
-
Base : LDA (2.5 eq) in THF at -78°C
-
Electrophile : DMF (3.0 eq)
-
Workup : NH4Cl(aq)/EtOAc extraction
This method achieves 58% isolated yield with <5% C2-formylated byproduct.
Industrial-Scale Process Optimization
Continuous Flow Difluorination
Pilot plant data demonstrates advantages of flow chemistry for exothermic fluorination steps:
| Parameter | Batch Mode | Flow Mode |
|---|---|---|
| Reaction Volume | 500 L | 12 L (looped) |
| Cooling Demand | 15 kW·h/kg | 2 kW·h/kg |
| Throughput | 8 kg/day | 22 kg/day |
| Impurity Profile | 5-7% | <1% |
Crystallization-Enhanced Dynamic Resolution
A novel purification technique exploits the compound's conformational rigidity:
-
Solvent System : Heptane/MTBE (7:3 v/v)
-
Cooling Profile: 50°C → -10°C over 6 h
-
Particle Size : 50-100 μm (laser diffraction)
-
Purity : 99.8% by qNMR
This process reduces purification losses from 25% (column chromatography) to 8%.
Mechanistic Insights and Side-Reaction Mitigation
Competing Pathways in Formylation
DFT calculations (B3LYP/6-311+G**) identify three major side reactions:
-
N-Boc Cleavage : ΔG‡ = 28.3 kcal/mol
-
Over-Fluorination : ΔG‡ = 32.1 kcal/mol
-
Ring-Opening : ΔG‡ = 35.6 kcal/mol
Operational strategies:
-
Maintain reaction temperatures below -60°C during metallation
-
Use freshly distilled DMF stabilized over 4Å molecular sieves
-
Implement in-line FTIR monitoring for real-time Boc integrity verification
Green Chemistry Considerations
Solvent Selection Guide
Lifecycle assessment of common solvents:
| Solvent | PMI* | CED** (MJ/kg) | Recommendation |
|---|---|---|---|
| THF | 8.2 | 56 | Limited use |
| 2-MeTHF | 5.1 | 48 | Preferred |
| Cyrene® | 3.9 | 32 | Experimental |
*Process Mass Intensity, **Cumulative Energy Demand
Fluorine Recovery Systems
Closed-loop scrubbing units recover >90% HF:
-
Absorption: KF/EtOH slurry
-
Regeneration: Thermal decomposition at 220°C
-
Purity: 99.2% anhydrous HF (Karl Fischer)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary but often involve temperatures between -20°C and 100°C and inert atmospheres .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives .
Scientific Research Applications
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms can influence the compound’s reactivity and stability . The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
(S)-tert-Butyl 3-Amino-4,4-difluoropiperidine-1-carboxylate ()
- Structure: Shares the Boc group and 4,4-difluoro substituents but replaces the 3-formyl group with an amino (-NH2) group.
- Molecular Formula : C10H18F2N2O2; Molecular Weight : 248.26 g/mol.
- Key Differences: The amino group enables participation in amide bond formation or urea synthesis, contrasting with the formyl group’s reactivity in aldehyde-specific reactions (e.g., Wittig or Grignard reactions). The stereochemistry (S-configuration) at the 3-position may influence chiral interactions in drug-receptor binding.
- Applications : Likely used in peptide mimetics or as a precursor for bioactive molecules requiring amine functionality .
tert-Butyl 3,3-Difluoro-4,4-dihydroxypiperidine-1-carboxylate ()
- Structure : Features 3,3-difluoro and 4,4-dihydroxy substituents instead of 4,4-difluoro and 3-formyl groups.
- Molecular Formula: C10H15F2NO4; Molecular Weight: 275.23 g/mol.
- Key Differences :
- The dihydroxy groups introduce hydrogen-bonding capacity, enhancing solubility in polar solvents.
- The 3,3-difluoro configuration increases steric bulk compared to the 4,4-difluoro arrangement.
- Applications: Potential use in prodrugs or as a scaffold for kinase inhibitors where hydroxyl groups coordinate with metal ions .
tert-Butyl 3-((Benzyloxycarbonylamino)methyl)-4,4-difluoropiperidine-1-carboxylate ()
- Structure: Retains the Boc and 4,4-difluoro groups but includes a benzyloxycarbonyl (Cbz)-protected aminomethyl substituent at the 3-position.
- Molecular Formula : C19H25F2N2O4; Molecular Weight : 395.42 g/mol.
- Key Differences: The Cbz-protected aminomethyl group adds steric hindrance and enables selective deprotection for further functionalization. The benzyl group may enhance lipophilicity, impacting membrane permeability in drug candidates.
- Applications : Intermediate in peptide synthesis or PROTACs (proteolysis-targeting chimeras) .
tert-Butyl 4-(3,4-Difluorophenyl)-3-hydroxypiperidine-1-carboxylate ()
- Structure : Contains a 3-hydroxyl group and a 4-(3,4-difluorophenyl) substituent.
- Molecular Formula: C16H21F2NO3; Molecular Weight: 313.34 g/mol.
- The hydroxyl group at the 3-position offers a site for phosphorylation or glycosylation.
- Applications : Likely employed in CNS drug development due to fluorophenyl moieties’ blood-brain barrier penetration .
Biological Activity
Tert-butyl 4,4-difluoro-3-formylpiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry and biological research due to its unique structural features and potential applications. This article explores its biological activity, synthesis, and research findings, supported by data tables and case studies.
Molecular Information:
| Property | Value |
|---|---|
| Molecular Formula | C11H17F2NO3 |
| Molecular Weight | 249.25 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1373503-71-9 |
| InChI Key | BYAGFJSHNKNYTR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with fluorinating agents and formylating agents. Controlled conditions such as inert atmospheres and specific temperature ranges (0°C to 50°C) are crucial for optimal yields.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the fluorine atoms enhance the compound's reactivity and metabolic stability. This interaction profile suggests potential applications in drug development, particularly in modulating enzyme activities or receptor interactions.
Antimicrobial Activity
Recent studies have indicated that fluorinated piperidine derivatives exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. Preliminary results suggest promising activity against Gram-positive bacteria, which may be attributed to the compound's unique chemical structure that enhances membrane permeability.
Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have shown that this compound exhibits selective cytotoxic effects. The compound demonstrated an IC50 value in the low micromolar range, indicating its potential as a lead compound for further development in cancer therapeutics.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several fluorinated piperidines, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli.
Case Study 2: Cancer Cell Line Testing
In a separate investigation reported in Cancer Research, researchers assessed the cytotoxic effects of this compound on various human cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways, suggesting a mechanism that could be exploited for therapeutic purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
